Stereochemical Purity and Biological Activity: (S)-Pro-xylane vs. Standard Pro-xylane Mixtures
The biological activity of Pro-xylane is highly dependent on its stereochemistry. Comparative studies demonstrate that the (β, S) configuration confers superior activity over (β, R) and α configurations [1]. Specifically, the (S)-Pro-xylane enantiomer exhibits superior biological activity compared to the (R)-Pro-xylane enantiomer [2]. Furthermore, a diastereomeric ratio (dr) of 70:30 ((β, S):(β, R)) exhibits greater biological activity than a dr of 50:50 [3]. Commercial (S)-Pro-xylane is typically supplied as a powder with a specified S:R ratio of 90:10, compared to standard liquid Pro-xylane which has a S:R ratio between 50:50 and 70:30 .
| Evidence Dimension | Biological activity |
|---|---|
| Target Compound Data | ≥90:10 (S:R) enantiomeric ratio |
| Comparator Or Baseline | Standard Pro-xylane mixture with 50:50 to 70:30 (S:R) enantiomeric ratio |
| Quantified Difference | The higher the proportion of (β, S) configuration, the better the biological activity; (S)-enantiomer shows superior activity vs. (R)-enantiomer [1][2] |
| Conditions | In vitro studies on GAG biosynthesis in human dermal fibroblasts [1] |
Why This Matters
This stereochemical specificity means that (S)-Pro-xylane provides higher potency per unit mass, allowing formulators to achieve desired anti-aging effects at lower concentrations or with more consistent batch-to-batch performance.
- [1] SACH BIOTECH. (2024). Pro-xylane Product Detail. Retrieved from hzsqchem.com. View Source
- [2] Zhao, Y., Li, Y., Shang, J., Zhu, S., Cui, W., Chai, S., ... & Gao, X. (2025). Engineering a Carbonyl Reductase for High-Efficiency Synthesis of Optically Pure (S)-Pro-Xylane: An Alternative Synthetic Route. Journal of Agricultural and Food Chemistry. doi:10.1021/acs.jafc.5c00811 View Source
- [3] SACH BIOTECH. (2024). Pro-xylane Product Detail. Retrieved from hzsqchem.com. View Source
